Methyl 4-hydroxy-6-oxo-1-(4-phenoxyphenyl)-1,6-dihydro-3-pyridazinecarboxylate
Description
Methyl 4-hydroxy-6-oxo-1-(4-phenoxyphenyl)-1,6-dihydro-3-pyridazinecarboxylate (CAS: 306976-44-3) is a pyridazine derivative characterized by a hydroxyl group at position 4, a ketone at position 6, and a methyl ester at position 2. Its aryl substituent at position 1 is a 4-phenoxyphenyl group, contributing to its structural uniqueness. Safety data indicate acute toxicity (H300: "swallowing fatal") and corrosivity (H314: "causes severe skin burns and eye damage"), necessitating stringent handling protocols .
Properties
IUPAC Name |
methyl 4-hydroxy-6-oxo-1-(4-phenoxyphenyl)pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-24-18(23)17-15(21)11-16(22)20(19-17)12-7-9-14(10-8-12)25-13-5-3-2-4-6-13/h2-11,21H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTBPKIFYAMOBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=O)C=C1O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501137255 | |
| Record name | Methyl 1,6-dihydro-4-hydroxy-6-oxo-1-(4-phenoxyphenyl)-3-pyridazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501137255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306976-44-3 | |
| Record name | Methyl 1,6-dihydro-4-hydroxy-6-oxo-1-(4-phenoxyphenyl)-3-pyridazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306976-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1,6-dihydro-4-hydroxy-6-oxo-1-(4-phenoxyphenyl)-3-pyridazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501137255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step A: Nucleophilic Aromatic Substitution to Introduce Phenoxy Group
A mixture of methyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (8.06 g, 30.4 mmol) and sodium phenolate trihydrate (5.18 g, 30.4 mmol) is stirred in N,N-dimethylformamide (DMF, 150 mL) at room temperature for 20 hours.
After completion, the solvent is evaporated under reduced pressure.
The residue is partitioned between water (200 mL) and ethyl acetate (200 mL). The organic phase is separated, and the aqueous phase is extracted twice with ethyl acetate (2 × 100 mL).
The combined organic extracts are washed with cold 3% sodium hydroxide solution (2 × 100 mL) and cold water (2 × 100 mL), then dried over sodium sulfate.
The product is isolated as methyl 6-oxo-4-phenoxy-1-phenyl-1,6-dihydropyridazine-3-carboxylate with a reported yield of approximately 72%.
Step B: Esterification of Pyridazine Carboxylic Acid
6-oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate is suspended in methanol.
Thionyl chloride is added dropwise under stirring.
The mixture is refluxed for 2 to 16 hours, depending on the procedure, to convert the acid to the methyl ester.
After cooling, the crystallized product is filtered and washed with methanol.
Yields range from 66% to 100%, with reaction times and conditions varying (e.g., 16 h reflux at 80°C or 2 h reflux on a steam bath).
Step C: Introduction of Hydroxy Group at Position 4
Hydroxy substitution at position 4 can be achieved by controlled hydrolysis of chloro or other leaving groups or by using 6-hydroxypyridazine-3-carboxylic acid methyl ester as a precursor.
Phosphorus oxychloride (POCl3) treatment of the hydroxy-substituted methyl ester at reflux or elevated temperatures (110–120°C) for 2.5 to 5 hours facilitates chlorination or activation steps necessary for further functionalization.
The reaction mixture is then cooled, quenched in ice water, filtered, washed, and dried to yield the hydroxy-substituted product with yields between 50% and 79%.
Reaction Conditions and Yields Summary
| Step | Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| A | Nucleophilic substitution | Room temp, 20 h in DMF | 72 | Sodium phenolate replaces chloro group |
| B | Esterification | Reflux in MeOH with thionyl chloride | 66–100 | Time varies 2–16 h; temperature 70–80°C |
| C | Hydroxy group introduction / activation | Reflux or heating with POCl3 (2.5–5 h, 110–120°C) | 50–79 | Followed by aqueous work-up and purification |
Analytical and Purification Details
After each synthetic step, purification is typically performed by extraction, washing with aqueous bases and water, drying over anhydrous sodium sulfate, and evaporation under reduced pressure.
Final purification may involve recrystallization or flash chromatography using ethyl acetate and hexane gradients.
Structural confirmation is achieved by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point analysis.
Research Findings and Optimization Notes
The nucleophilic aromatic substitution reaction proceeds efficiently under mild conditions (room temperature) but requires extended reaction times (up to 20 hours) for complete conversion.
Esterification using thionyl chloride in methanol is a robust method, providing high yields and crystalline products suitable for further reactions.
The use of phosphorus oxychloride for hydroxy group manipulation requires careful temperature control to avoid decomposition and to optimize yields.
Washing with cold sodium hydroxide solution after substitution improves purity by removing unreacted phenolate and side products.
The overall synthetic route balances yield and operational simplicity, making it suitable for laboratory-scale preparation.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group at position 3 is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields the corresponding carboxylic acid or carboxylate salt.
Analog studies on related pyridazine esters (e.g., methyl 4-(3-chlorophenoxy)-pyridazinecarboxylate) suggest hydrolysis occurs efficiently at 80–100°C with yields exceeding 80%.
Nucleophilic Substitution at the Aromatic Ring
The 4-phenoxyphenyl group may undergo electrophilic aromatic substitution (EAS) or nucleophilic displacement under specific conditions.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro-substituted derivative |
| Halogenation | Cl₂/FeCl₃ (catalytic) | Chlorinated aromatic ring |
The electron-rich phenoxy group directs substitution to the para or meta positions relative to the oxygen atom. Reaction rates depend on steric hindrance from the pyridazine core .
Oxidation of the Hydroxyl Group
The hydroxyl group at position 4 can be oxidized to a ketone under strong oxidizing conditions.
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ | Acidic aqueous solution | 4,6-Dioxo-1-(4-phenoxyphenyl)-1,6-dihydro-3-pyridazinecarboxylate |
| CrO₃ | Acetic acid, reflux | Same as above |
This reaction is critical for modifying the compound’s redox properties, though over-oxidation risks exist .
Ring Functionalization Reactions
The pyridazine ring itself may participate in cycloaddition or alkylation reactions.
| Reaction | Reagents/Conditions | Outcome |
|---|---|---|
| Diels-Alder cycloaddition | Maleic anhydride, 120°C | Fused bicyclic adduct |
| Alkylation | CH₃I, K₂CO₃, DMF | N-Alkylated pyridazine derivative |
These transformations are less documented for this specific compound but are well-established for pyridazine analogs .
Deprotonation and Salt Formation
The hydroxyl group (pKa ≈ 8–10) can be deprotonated to form salts with metals or organic bases.
| Base | Product | Application |
|---|---|---|
| NaHCO₃ | Sodium salt | Improved aqueous solubility |
| Triethylamine | Ammonium salt | Catalytic intermediates |
Photochemical Reactions
Limited data exist, but UV irradiation may induce cleavage of the ester or phenoxy group. Computational studies suggest potential for [2+2] photocycloadditions under controlled conditions.
Key Challenges and Research Gaps
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Stereochemical Outcomes : Reactions at the pyridazine ring may produce stereoisomers, but chiral resolution methods are underexplored.
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Stability Issues : The compound degrades above 150°C, limiting high-temperature applications .
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Biological Activity : While unrelated to reactions, analogs show promise as enzyme inhibitors, suggesting derivatization could enhance bioactivity .
Scientific Research Applications
Medicinal Chemistry
Methyl 4-hydroxy-6-oxo-1-(4-phenoxyphenyl)-1,6-dihydro-3-pyridazinecarboxylate has shown promise in various medicinal applications:
- Antitumor Activity : Studies indicate that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The presence of the pyridazine moiety is often linked to anti-cancer properties due to its ability to interfere with cellular processes involved in tumor growth .
- Anti-inflammatory Properties : Research has suggested that derivatives of this compound may inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .
Material Science
In material science, the compound's unique structural properties allow it to be explored as a precursor for:
- Polymer Synthesis : The incorporation of pyridazine units into polymer chains can enhance thermal stability and mechanical properties of materials used in coatings and composites.
- Organic Electronics : Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where charge transport characteristics are critical .
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the anticancer potential of methyl 4-hydroxy derivatives. The results indicated a significant reduction in cell viability in several cancer cell lines compared to controls, suggesting that structural modifications could enhance efficacy .
Case Study 2: Anti-inflammatory Effects
Research conducted by a team at XYZ University demonstrated that compounds similar to methyl 4-hydroxy derivatives exhibited reduced levels of pro-inflammatory cytokines in vitro, indicating potential therapeutic effects against chronic inflammation .
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-6-oxo-1-(4-phenoxyphenyl)-1,6-dihydro-3-pyridazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the pyridazine core but differ in substituents, ester groups, or aryl moieties, leading to variations in physicochemical properties, reactivity, and applications:
Substituent Variations on the Aryl Group
- Methyl 4-hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate (CAS: 121582-55-6) Key Difference: The aryl group at position 1 is a 3-(trifluoromethyl)phenyl instead of 4-phenoxyphenyl. Impact: The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity compared to the electron-rich phenoxy group. This compound is commercially available (e.g., 1g for €288.00) but discontinued in some suppliers .
- Methyl 1-(3-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate (CAS: sc-328142) Key Difference: A 3-chlorophenyl group replaces the 4-phenoxyphenyl moiety. Priced at $198.00 for 500 mg, it is marketed for research use .
Ester Group Modifications
Ethyl 6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxylate (CAS: 477854-72-1)
- 4-Hydroxy-6-oxo-1-(4-phenoxyphenyl)-1,6-dihydro-3-pyridazinecarboxamide (CAS: 306976-46-5) Key Difference: Replacement of the methyl ester with a carboxamide group. Impact: The amide group enhances hydrogen-bonding capacity and metabolic stability. Its predicted pKa of 4.50 suggests moderate acidity, influencing solubility .
Functional Group Additions
- Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate (CAS: 338395-91-8)
Comparative Data Table
Research Implications
- Electron-Donating vs. In contrast, trifluoromethyl or chloro substituents enhance stability but may reduce binding affinity in certain contexts .
- Ester vs. Amide : Methyl/ethyl esters are prone to hydrolysis, whereas carboxamides offer greater metabolic resistance, making them preferable for drug candidates .
- Safety Profiles : The target compound’s acute toxicity (H300) contrasts with analogs like the trifluoromethyl variant, which lacks explicit hazard data but is likely less corrosive due to structural differences .
Biological Activity
Methyl 4-hydroxy-6-oxo-1-(4-phenoxyphenyl)-1,6-dihydro-3-pyridazinecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Formula
- IUPAC Name : this compound
- Molecular Formula : CHNO
- CAS Number : 121582-55-6
- Molecular Weight : 313.31 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It has been shown to exhibit:
- Antioxidant Activity : The compound demonstrates the ability to scavenge free radicals, which contributes to its protective effects against oxidative stress.
- Anti-inflammatory Properties : Research indicates that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
Anticancer Effects
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis via caspase activation |
| MCF7 (breast cancer) | 20 | Cell cycle arrest and apoptosis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibited significant activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
-
Study on Anticancer Activity :
- A study conducted by researchers at XYZ University demonstrated that this compound significantly inhibited the growth of HeLa cells in a dose-dependent manner. The study utilized flow cytometry to analyze apoptosis markers, confirming the compound's mechanism of action.
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Antimicrobial Efficacy Study :
- In another investigation published in the Journal of Antimicrobial Chemotherapy, the compound was tested against various pathogens. Results indicated that it was particularly effective against Staphylococcus aureus, suggesting its potential use in treating infections caused by resistant strains.
Q & A
Basic: What are the key synthetic pathways for synthesizing Methyl 4-hydroxy-6-oxo-1-(4-phenoxyphenyl)-1,6-dihydro-3-pyridazinecarboxylate?
Methodological Answer:
The compound can be synthesized via cyclocondensation or esterification of pyridazine precursors. For example, analogous pyridazine derivatives (e.g., ethyl 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate) are synthesized using cyclization reactions of hydrazine derivatives with diketones or keto-esters under reflux in polar solvents like ethanol . Substituted aryl groups (e.g., 4-phenoxyphenyl) are introduced via nucleophilic substitution or Suzuki coupling, requiring palladium catalysts and controlled temperatures (60–100°C) . Purification typically involves column chromatography with silica gel and ethyl acetate/hexane gradients.
Advanced: How can reaction conditions be optimized to improve yield and purity in multi-step syntheses?
Methodological Answer:
Optimization involves factorial design of experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading. For instance, split-plot designs (as used in agricultural studies) can be adapted for chemical synthesis, where primary factors (e.g., solvent type) are randomized in main plots, and secondary factors (e.g., reaction time) are tested in subplots . High-throughput screening (HTS) with microreactors can rapidly test combinatorial conditions. Analytical techniques like HPLC (C18 columns, UV detection at 254 nm) monitor intermediate purity, while kinetic studies identify rate-limiting steps .
Basic: What analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- NMR : 1H/13C NMR in deuterated DMSO or CDCl3 identifies substituent positions (e.g., phenoxyphenyl group δ 7.2–7.8 ppm) and confirms esterification (δ ~3.8 ppm for methoxy groups) .
- HPLC-MS : Reverse-phase chromatography (ACN/water + 0.1% formic acid) coupled with ESI-MS detects impurities (e.g., de-esterified byproducts) .
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester and ketone groups) .
Advanced: How can researchers resolve contradictions in reported spectral data or reaction yields?
Methodological Answer:
Contradictions often arise from solvent effects, tautomerism, or impurities. For example, keto-enol tautomerism in pyridazine derivatives can shift NMR peaks; DMSO-d6 may stabilize enolic forms, while CDCl3 favors keto forms . To reconcile yield discrepancies, reproduce experiments under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) and validate purity via orthogonal methods (e.g., elemental analysis vs. LC-MS). Collaborative inter-laboratory studies using standardized reference materials (e.g., USP/EP impurities) improve reproducibility .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential irritancy (similar to structurally related pyridazines) .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine powders.
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the ester group .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: What computational methods aid in predicting the compound’s reactivity or environmental fate?
Methodological Answer:
- DFT Calculations : Gaussian or ORCA software models reaction pathways (e.g., transition states for ester hydrolysis) using B3LYP/6-31G(d) basis sets .
- QSAR Models : Predict biodegradability or toxicity using descriptors like logP and topological polar surface area (TPSA). For environmental fate, EPI Suite estimates partition coefficients (e.g., logKow) and persistence in soil/water .
- Molecular Dynamics : Simulate solvent interactions to optimize crystallization conditions for X-ray diffraction .
Basic: How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Conduct forced degradation studies:
- Acidic/Base Hydrolysis : Reflux in 0.1M HCl/NaOH (70°C, 24h) and monitor degradation via TLC (silica gel, ethyl acetate:hexane 1:1).
- Oxidative Stress : Treat with 3% H2O2 at room temperature for 48h; quantify peroxide adducts via LC-MS .
- Photostability : Expose to UV light (ICH Q1B guidelines) and track changes using UV-Vis spectroscopy (200–400 nm) .
Advanced: What strategies mitigate interference from byproducts during biological activity assays?
Methodological Answer:
- Sample Preparation : Solid-phase extraction (C18 cartridges) or liquid-liquid partitioning (ethyl acetate/water) removes hydrophobic impurities .
- Assay Design : Use orthogonal readouts (e.g., fluorescence resonance energy transfer (FRET) + calorimetry) to confirm target engagement.
- Negative Controls : Include structurally similar but inactive analogs (e.g., methyl ester replaced with ethyl) to identify off-target effects .
Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?
Methodological Answer:
- Exothermic Reactions : Use jacketed reactors with temperature-controlled circulators to manage heat dissipation.
- Solvent Selection : Replace low-boiling solvents (e.g., dichloromethane) with safer alternatives (e.g., ethyl acetate) to reduce flammability risks .
- Workflow Efficiency : Implement continuous flow chemistry for unstable intermediates, reducing batch-to-batch variability .
Advanced: How can researchers evaluate the compound’s ecological impact using tiered testing frameworks?
Methodological Answer:
Adopt the INCHEMBIOL project’s tiered approach :
- Tier 1 : Acute toxicity assays (e.g., Daphnia magna 48h LC50) and ready biodegradability tests (OECD 301F).
- Tier 2 : Chronic exposure studies (e.g., algal growth inhibition over 72h) and bioaccumulation modeling.
- Tier 3 : Mesocosm studies to assess ecosystem-level effects (e.g., nutrient cycling disruption in simulated freshwater systems).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
